5-[(2-hydroxyethyl)sulfonyl]-1,3-benzoxazol-2(3H)-one
Overview
Description
5-[(2-hydroxyethyl)sulfonyl]-1,3-benzoxazol-2(3H)-one is a chemical compound with the molecular formula C₉H₉NO₅S It is known for its unique structure, which includes a benzoxazole ring substituted with a hydroxyethyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-hydroxyethyl)sulfonyl]-1,3-benzoxazol-2(3H)-one typically involves the reaction of 2-aminophenol with ethylene sulfonyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction and control the pH.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of solvents and reagents would be carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-[(2-hydroxyethyl)sulfonyl]-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a sulfone.
Reduction: The compound can be reduced to modify the sulfonyl group.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced sulfonyl compounds.
Substitution: Formation of halogenated benzoxazole derivatives.
Scientific Research Applications
5-[(2-hydroxyethyl)sulfonyl]-1,3-benzoxazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(2-hydroxyethyl)sulfonyl]-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets. The hydroxyethyl sulfonyl group can form hydrogen bonds and interact with various enzymes and receptors, potentially modulating their activity. The benzoxazole ring provides a stable scaffold that can engage in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 6-[(2-hydroxyethyl)sulfonyl]benzoxazol-2(3H)-one
- 5-[(2-hydroxyethyl)sulfonyl]-3H-1,3-benzoxazol-2-one
Uniqueness
5-[(2-hydroxyethyl)sulfonyl]-1,3-benzoxazol-2(3H)-one is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct chemical and biological properties. Its hydroxyethyl sulfonyl group provides additional functionality that can be exploited in various applications, setting it apart from other benzoxazole derivatives.
Properties
IUPAC Name |
5-(2-hydroxyethylsulfonyl)-3H-1,3-benzoxazol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5S/c11-3-4-16(13,14)6-1-2-8-7(5-6)10-9(12)15-8/h1-2,5,11H,3-4H2,(H,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHPWNGFVKNMRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)CCO)NC(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701333538 | |
Record name | 5-(2-hydroxyethylsulfonyl)-3H-1,3-benzoxazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701333538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26671028 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
372174-14-6 | |
Record name | 5-(2-hydroxyethylsulfonyl)-3H-1,3-benzoxazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701333538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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